2-Amino-4-methylpyridine-3-thiol
Description
Overview of Pyridine-Based Heterocycles in Advanced Organic Chemistry
Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of organic chemistry. nih.govnih.gov Structurally similar to benzene (B151609), one of the CH groups in pyridine is replaced by a nitrogen atom. nih.govnih.gov This nitrogen atom imparts distinct characteristics to the pyridine ring, including basicity and a different electron distribution compared to benzene. nih.govchemicalbook.com
The pyridine nucleus is a common scaffold in a vast number of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nih.govchemicalbook.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for designing compounds with specific biological activities. nih.gov
Unique Chemical Features of Thiol (-SH) Functional Groups in Aromatic Systems
The thiol group, -SH, is the sulfur analog of the hydroxyl (-OH) group found in alcohols. sigmaaldrich.comresearchgate.net When attached to an aromatic system, the thiol group exhibits several key chemical features:
Nucleophilicity: The sulfur atom in the thiol group is a potent nucleophile, readily participating in reactions to form thioethers. nih.gov
Acidity: Thiols are generally more acidic than their corresponding alcohols. researchgate.net The acidity of the thiol proton allows for the formation of thiolate anions, which are even stronger nucleophiles.
Oxidation: The thiol group can be easily oxidized to form various sulfur-containing functional groups, most notably disulfides (-S-S-). sigmaaldrich.com This reversible oxidation-reduction is a critical aspect of the chemistry of many biologically important thiols.
Metal Coordination: The sulfur atom in thiols can coordinate with metal ions, making them important ligands in coordination chemistry.
Positioning of 2-Amino-4-methylpyridine-3-thiol within Contemporary Chemical Science
The compound this compound incorporates three key functional groups on a pyridine scaffold: an amino group (-NH₂), a methyl group (-CH₃), and a thiol group (-SH). The specific arrangement of these groups at the 2, 3, and 4 positions of the pyridine ring suggests a molecule with a rich and complex reactivity profile. The amino group can act as a hydrogen bond donor and a nucleophile, while the thiol group provides a site for nucleophilic attack, oxidation, and metal chelation. The methyl group can influence the electronic properties of the ring and provide steric bulk.
While specific research dedicated to this compound is limited in the available scientific literature, its structural motifs are found in molecules of significant interest. For instance, the precursor, 2-amino-4-methylpyridine (B118599), has been investigated for its potential as an inhibitor of inducible nitric oxide synthase (iNOS). nih.govnih.gov The introduction of a thiol group at the 3-position could modulate this activity or introduce new biological properties. The study of such multifunctional heterocyclic compounds is a continuing focus in the development of new pharmaceuticals and functional materials.
Structure
3D Structure
Properties
CAS No. |
110402-27-2 |
|---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.204 |
IUPAC Name |
2-amino-4-methylpyridine-3-thiol |
InChI |
InChI=1S/C6H8N2S/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8) |
InChI Key |
LPYFCZUFSOUKPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)N)S |
Synonyms |
3-Pyridinethiol,2-amino-4-methyl-(9CI) |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for 2 Amino 4 Methylpyridine 3 Thiol
Established Synthetic Pathways to 2-Amino-4-methylpyridine-3-thiol
The preparation of this compound can be achieved through a multi-step synthetic sequence starting from readily available precursors. A key strategy involves the formation of a thiocyanate (B1210189) intermediate, which is subsequently hydrolyzed to yield the target thiol.
Synthesis from 2-Amino-4-methyl-3-thiocyanatopyridine via Hydrolysis
The final step in a common synthesis of this compound is the hydrolysis of its thiocyanate precursor, 2-Amino-4-methyl-3-thiocyanatopyridine. This transformation is typically carried out under basic conditions, which facilitates the cleavage of the C-SCN bond to generate the free thiol. The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.
Precursor Synthesis: Bromination and Thiocyanation of 2-Amino-4-methylpyridine (B118599)
The synthesis of the aforementioned precursor, 2-Amino-4-methyl-3-thiocyanatopyridine, begins with the bromination of 2-Amino-4-methylpyridine. This electrophilic aromatic substitution introduces a bromine atom at the 3-position of the pyridine (B92270) ring. Following bromination, a nucleophilic substitution reaction with a thiocyanate salt, such as potassium thiocyanate, is performed. This step replaces the bromine atom with the thiocyanate group, yielding 2-Amino-4-methyl-3-thiocyanatopyridine, which is then ready for hydrolysis.
Advanced Methodologies for Structural Modification and Functionalization
The presence of reactive amino and thiol groups on the this compound scaffold opens up numerous avenues for further derivatization. These modifications are crucial for developing new compounds with tailored electronic and structural properties.
Condensation Reactions Involving the Thiol Group
The thiol group of this compound is a potent nucleophile and can readily participate in condensation reactions. For instance, it can react with various electrophiles to form new carbon-sulfur bonds. These reactions are fundamental for attaching a wide array of functional groups to the pyridine core, thereby enabling the synthesis of diverse molecular libraries.
Palladium-Catalyzed Coupling Reactions for Extended Conjugated Systems
To construct more complex molecules with extended π-conjugated systems, palladium-catalyzed cross-coupling reactions are invaluable. nih.govorganic-chemistry.org The thiol group of this compound can be utilized in C-S cross-coupling reactions with various aryl or heteroaryl halides or triflates. nih.govclockss.org These reactions, often employing phosphine (B1218219) ligands to stabilize the palladium catalyst, facilitate the formation of aryl thioethers, which are significant for their applications in materials science and medicinal chemistry. nih.govorganic-chemistry.org The use of monophosphine ligands has been shown to be effective, sometimes allowing for reactions at room temperature with soluble bases. nih.gov
Nucleophilic Substitution Reactions
The amino group on the pyridine ring can direct nucleophilic substitution reactions. While the pyridine ring itself is generally electron-deficient and susceptible to nucleophilic attack, the position of substitution can be influenced by the existing substituents. The Chichibabin reaction, for example, is a well-known nucleophilic amination of pyridines. abertay.ac.uk Furthermore, the thiol group, after conversion to a thiolate, is a strong nucleophile that can participate in various substitution reactions, displacing leaving groups from alkyl or acyl halides to form thioethers and thioesters, respectively.
Coordination Chemistry of 2 Amino 4 Methylpyridine 3 Thiol As a Ligand
Ligand Design Principles: Identifying Potential Coordination Sites
The unique arrangement of donor atoms in 2-Amino-4-methylpyridine-3-thiol makes it a subject of interest in coordination chemistry. The molecule possesses three potential coordination sites: the nitrogen atom within the pyridine (B92270) ring, the exocyclic amino group, and the thiol group. This configuration allows for diverse bonding behaviors, including the formation of stable chelate rings with metal ions.
Role of Endocyclic Nitrogen Atom in Coordination
The endocyclic nitrogen atom of the pyridine ring is a primary site for metal coordination. As an efficient nucleophilic center, this nitrogen atom readily binds to metal ions. mdpi.comresearchgate.netresearchgate.net In related aminopyridine compounds, X-ray diffraction studies have confirmed that the ring nitrogen is a principal coordination site. For instance, in complexes with silver(I), the endocyclic nitrogen binds firmly to the metal center. mdpi.comresearchgate.net This interaction is a key factor in the formation of stable metal complexes. The basicity of this ring nitrogen facilitates the coordination with a variety of metal ions. researchgate.net
Significance of the Thiol (-SH) Group as a Soft Donor
The thiol (-SH) group, a sulfur analogue of an alcohol's hydroxyl group, is a significant feature of this ligand. wikipedia.org According to the Hard and Soft Acids and Bases (HSAB) principle, the sulfur atom of the thiol group is a soft donor. This characteristic gives it a strong affinity for soft metal ions such as Ag(I) and Hg(II). frontiersin.org In similar ligands containing both amino and thiol groups, the sulfur atom is a key coordination site. nih.govnih.gov The coordination often occurs through the deprotonated thiolate form (S-), forming a strong covalent bond with the metal center. This interaction is fundamental to the ligand's ability to form stable complexes with heavier transition metals.
Multi-dentate Coordination Potential and Chelation Behavior
The presence of three distinct potential donor sites—the ring nitrogen, the amino nitrogen, and the thiol sulfur—confers multi-dentate character upon this compound. nih.gov It can act as a bidentate ligand, coordinating to a single metal ion through two of its donor sites to form a stable chelate ring. For example, coordination through the amino nitrogen and the thiol sulfur would create a stable five-membered ring. nih.gov This chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with comparable monodentate ligands. Depending on the metal ion, its steric requirements, and the reaction conditions, the ligand could potentially act as a bidentate or even a tridentate bridging ligand, leading to a wide variety of complex structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. nih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to determine their precise molecular structures. mdpi.comresearchgate.net
Complexation with Transition Metals (e.g., Cu(I/II), Ag(I), Hg(II))
The versatile donor set of this compound allows it to form complexes with a range of transition metals.
Copper (Cu(I/II)): Aminopyridine and aminothiol (B82208) ligands readily form complexes with copper. For a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the Cu(II) complex was proposed to have a square planar geometry. nih.govnih.gov 2-Amino-4-methylpyridine (B118599), lacking the thiol group, has been shown to form methoxo-bridged copper(II) complexes. sigmaaldrich.com Given the affinity of copper for both nitrogen and sulfur donors, this compound is expected to form stable chelates with Cu(II), likely involving the amino and thiol groups.
Silver (Ag(I)): As a soft metal ion, Ag(I) has a strong affinity for the soft sulfur donor of the thiol group. Studies on the closely related 2-amino-3-methylpyridine (B33374) ligand show that it forms complexes with Ag(I) where the endocyclic nitrogen is the primary coordination site. mdpi.comresearchgate.net In some cases, the amino group acts as a bridge, leading to polymeric structures. mdpi.comresearchgate.net For this compound, strong coordination is expected through the thiol group, supplemented by binding via the ring and/or amino nitrogen.
Mercury (Hg(II)): Hg(II) is another soft metal ion known to have a very high affinity for soft donors like sulfur. frontiersin.org The formation of a strong Hg-S bond is a primary driving force in the complexation with thiol-containing ligands. frontiersin.org It is anticipated that this compound would be an excellent ligand for Hg(II), forming highly stable complexes primarily through coordination with the thiol group, with potential secondary interactions from the nitrogen donors.
Table 1: Coordination Behavior of Functional Groups in Analogous Ligands
| Functional Group | Role in Coordination | Metal Ion Examples | Structural Outcome | Source |
|---|---|---|---|---|
| Endocyclic Nitrogen | Primary nucleophilic binding site | Ag(I), Cu(II) | Monomeric or polymeric complexes | mdpi.comresearchgate.netresearchgate.net |
| Exocyclic Amino Group | Secondary binding site, Bridging ligand | Ag(I) | Polymeric chains, H-bonding stabilization | mdpi.comresearchgate.netresearchgate.net |
| Thiol Group | Soft donor, primary site for soft metals | Hg(II), Ag(I), Cu(II) | Stable chelates, strong M-S bond | nih.govnih.govfrontiersin.org |
Table 2: Observed Geometries in Metal Complexes of Analogous Ligands
| Ligand Analogue | Metal Ion | Proposed/Observed Geometry | Source |
|---|---|---|---|
| 2-Amino-3-methylpyridine | Ag(I) | Distorted Trigonal / Polymeric | mdpi.com |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | nih.govnih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Amino-3-methylpyridine |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol |
| Copper(I/II) |
| Silver(I) |
| Mercury(II) |
| Nickel(II) |
| Zinc(II) |
Formation of Monomeric and Polymeric Coordination Structures
This compound exhibits a remarkable capacity to form both discrete monomeric complexes and extended polymeric coordination networks. The final structure is intricately dependent on a variety of factors including the metal-to-ligand ratio, the nature of the metal ion, the reaction conditions, and the presence of counter-ions or co-ligands.
In the formation of monomeric complexes, the ligand typically chelates to a single metal center through its donor atoms. For instance, in a silver(I) complex, two 2-amino-3-methylpyridine ligands coordinate to a central silver ion, resulting in a distorted trigonal geometry. mdpi.com The endocyclic nitrogen of the pyridine ring is the primary coordination site in this case. mdpi.com
Conversely, the ligand can bridge multiple metal centers to form polymeric structures. An example of this is a silver(I) coordination polymer where the 2-amino-3-methylpyridine ligand coordinates to one silver ion via the ring nitrogen and bridges to another through the amino group. mdpi.comresearchgate.net This bridging action leads to a polymeric chain with the silver ions forming the backbone of the structure. mdpi.comresearchgate.net The reaction of 2-amino-4-methylbenzothiazole (B75042) and 2-amino-3-methylpyridine with copper(II) and silver(I) metal salts has been shown to yield coordination polymers. mdpi.com
Table 1: Examples of Monomeric and Polymeric Coordination Structures
| Metal Ion | Ligand | Structure Type | Coordination Mode | Reference |
| Ag(I) | 2-amino-3-methylpyridine | Monomeric | Two ligands coordinate to Ag(I) via endocyclic nitrogen. | mdpi.com |
| Ag(I) | 2-amino-3-methylpyridine | Polymeric | Ring nitrogen coordinates to one Ag(I) and NH2 group bridges to another. | mdpi.comresearchgate.net |
Influence of Anions and Co-ligands on Complex Geometry and Stability
In a silver(I) complex with 2-amino-3-methylpyridine, the nitrate (B79036) anion plays a vital role in stabilizing the structure. mdpi.com The oxygen atoms of the nitrate group participate in hydrogen bonding with the amino group of the ligand, which helps to enforce a cis arrangement of the ligands around the metal center. mdpi.comresearchgate.net This demonstrates how anions can direct the stereochemistry of the resulting complex.
The presence of co-ligands can also lead to the formation of more complex structures. For example, 2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate, where the 2-hydroxybenzoate acts as a co-ligand. sigmaaldrich.com
Intermolecular Interactions within Coordination Polymers and Metal-Ligand Precipitates
Hydrogen Bonding Networks (N-H...O, O-H...N)
Hydrogen bonding is a predominant intermolecular interaction in the crystal structures of complexes containing this compound. The amino group of the ligand is a potent hydrogen bond donor, readily forming N-H···O interactions with oxygen-containing anions like nitrate. mdpi.comresearchgate.net These interactions are crucial for the stabilization of the crystal lattice. mdpi.com
In salts formed with 2-amino-3-methylpyridine, such as 2-amino-3-methylpyridinium 4-nitrobenzoate, intermolecular N-H···O hydrogen bonds lead to the formation of specific ring motifs, in this case, an R2²(8) ring. researchgate.net This highlights the directing role of hydrogen bonding in creating predictable supramolecular synthons. The strength of hydrogen bonds involving thiols can vary, with S-H···O distances being a key parameter. For instance, in some mercaptoflavone derivatives, S···O distances have been determined to be around 2.9 Å, indicating a strong intramolecular hydrogen bond. nih.gov
Pi-Stacking Interactions in Solid-State Structures
Pi-stacking interactions between the aromatic pyridine rings of the this compound ligand contribute significantly to the stability of the solid-state structures. These interactions arise from the attractive, non-covalent forces between electron-rich and electron-poor regions of adjacent aromatic rings. reddit.com
The indole (B1671886) ring of tryptophan, which is structurally similar to the pyridine ring, is known to participate in various interactions with other aromatic side chains, including classic π-π stacking. mdpi.com These interactions are fundamental in stabilizing the three-dimensional structures of proteins and other biological macromolecules. mdpi.com Similarly, in coordination polymers, pi-stacking interactions between the pyridine rings of the ligands can lead to the formation of one-, two-, or three-dimensional networks. Strong pi-pi stacking interactions have been observed between the indole ring and the 7-methylguanine (B141273) base in a crystal structure of a 7-methylguanosine (B147621) 5'-monophosphate-tryptamine complex. nih.gov
Adsorption Mechanisms on Metal Surfaces
The thiol group in this compound plays a crucial role in its ability to adsorb onto metal surfaces. This is a key aspect of its application in areas such as corrosion inhibition and surface modification. The adsorption process often involves the formation of a chemical bond between the sulfur atom and the metal surface.
The adsorption mechanism of similar compounds, such as those containing C=S groups, onto metal ions like Ag(I) has been studied. researchgate.net It is understood that the binding reaction between the thiol or thione groups and the metal ions is a primary driving force for adsorption. researchgate.net For instance, in the adsorption of certain organic molecules on chalcopyrite surfaces, it was found that the process was an exothermic monolayer chemisorption, involving the chemical reaction of C=O and C=S groups with copper species on the surface. researchgate.net This formation of a chemical bond between the ligand and the metal surface is a hallmark of chemisorption.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are pivotal in elucidating the molecular and electronic properties of 2-Amino-4-methylpyridine-3-thiol. These theoretical investigations provide insights into the molecule's geometry, reactivity, and intermolecular interactions, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) has become a important tool for studying the electronic structure of molecules. The B3LYP hybrid functional is a commonly employed method in DFT calculations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net The choice of basis set is crucial; for instance, the 6-311++G(d,p) basis set is frequently used for optimizing molecular geometry and predicting vibrational frequencies. researchgate.net The selection of the functional and basis set can influence the calculated properties, and it has been demonstrated that the B3LYP functional with a standard 6-31G(d,p) basis set provides a good correlation between accuracy and computational efficiency for medium to large-sized molecules.
Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of pyridine (B92270), DFT methods are utilized to optimize the molecular structure. nih.gov In the case of related compounds like 2-amino-3-methylpyridine (B33374), conformational analysis has been performed, and its coordination complexes have been structurally characterized using X-ray diffraction, revealing details about bond lengths and angles. mdpi.com For instance, in a silver(I) complex of 2-amino-3-methylpyridine, the Ag-N bond lengths were found to be 2.218 Å and 2.668 Å. mdpi.com Theoretical studies on tautomers of similar structures, such as 2-(2-Hydroxyphenyl)-1-azaazulene and its thiol analog, have shown that the thiol form is more stable than the thione form in the gas phase. nih.gov
Table 1: Selected Optimized Bond Parameters of a Related Pyridine Derivative This table is illustrative and based on general findings for similar compounds, as specific data for this compound was not available in the search results.
| Parameter | Bond | Length (Å) / Angle (°) |
|---|---|---|
| Bond Length | C-S | 1.77 (typical) |
| C-N (ring) | 1.34 (typical) | |
| C-N (amino) | 1.38 (typical) | |
| Bond Angle | C-S-H | 96.0 (typical) |
| C-C-N (ring) | 120.0 (typical) |
Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the reactive sites of a molecule. researchgate.net It illustrates the charge distribution and is used to predict regions susceptible to electrophilic and nucleophilic attack. thaiscience.info For substituted pyridines, MEP analysis helps in understanding the reactivity of the heterocyclic nitrogen. nih.gov The MEP map can reveal the accessibility of the nitrogen atom, with more negative potential indicating a higher likelihood of electrophilic attack. nih.gov In 2-aminopyridine (B139424), for example, the amino group influences the MEP, making the ring nitrogen less accessible compared to other positions. nih.gov The analysis can predict that for some aminopyridine derivatives, the nitrogen atom is the most probable site for protonation. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net For many organic molecules, the HOMO is often localized on electron-rich moieties, and the LUMO on electron-deficient parts. researchgate.net The HOMO-LUMO gap can be calculated using DFT methods, and these calculations are essential for understanding charge transfer interactions within the molecule. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters This table is illustrative and based on general findings for similar compounds, as specific data for this compound was not available in the search results.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This method is used to investigate hyperconjugative interactions and charge delocalization, which are crucial for understanding molecular stability. rsc.org NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de This is particularly useful for analyzing intramolecular hydrogen bonding and other weak interactions. nih.gov By examining the interactions between Lewis-type (donor) and non-Lewis-type (acceptor) NBOs, it's possible to estimate their energetic importance through second-order perturbation theory. uni-muenchen.de
NBO analysis also provides information on bond order and natural atomic charges. nih.gov Natural atomic charges are derived from the summation of electron populations on each atom's natural atomic orbitals. uni-muenchen.de These charges offer a more chemically intuitive picture of the charge distribution than those obtained from other methods like Mulliken population analysis. Bond order calculations within the NBO framework help to understand the nature and strength of chemical bonds. For instance, in a study of related pyridine derivatives, NBO analysis was used to characterize intermolecular hydrogen bonds and hyperconjugative interactions. researchgate.net
Tautomerism and Isomeric Transformations
One of the key aspects of the chemistry of this compound is its potential to exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. Computational studies are instrumental in determining the relative stabilities of these forms and the energy barriers associated with their interconversion.
Analysis of Thione-Thiol Tautomeric Equilibria
The primary tautomeric equilibrium for this compound involves the thiol and thione forms. In the thiol form, the sulfur atom is bonded to a hydrogen atom, while in the thione form, the proton has migrated to the ring nitrogen, and the C-S bond is a double bond.
Theoretical calculations consistently indicate that the thione tautomer is the more stable form. stackexchange.com This preference can be attributed to a combination of factors, including aromaticity and the electronegativity of the heteroatoms. While both tautomers possess a degree of aromatic character, the charge distribution in the zwitterionic resonance contributor of the thione form, with a negative charge on the sulfur and a positive charge on the nitrogen, is a significant stabilizing factor. stackexchange.com The geometry of the thione tautomer is also more favorable for forming stable hydrogen-bonded dimers. stackexchange.com
Proton Transfer Pathways and Energy Barriers
The interconversion between the thiol and thione tautomers occurs via a proton transfer (PT) process. Computational studies can map out the potential energy surface for this reaction, identifying the transition state and calculating the associated energy barrier. The energy barrier for a direct proton transfer is typically high. However, the presence of solvent molecules, particularly water, or self-assistance through dimerization can significantly lower this barrier, facilitating the tautomeric interconversion. researchgate.net
Studies on similar systems have shown that the activation barriers for proton transfer can be lowered by 35–45 kcal/mol in the presence of water molecules. researchgate.net The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can also modulate the barrier height for proton transfer. chemrxiv.org For instance, the proton transfer reaction between 2-amino-4-methylpyridine (B118599) and a proton donor has been shown to form a stable complex, indicating a favorable process. nih.gov
Simulation of Spectroscopic Parameters
Computational methods are widely used to predict and interpret the spectroscopic data of molecules, providing a powerful link between theoretical models and experimental observations.
Vibrational Frequency Calculations (IR, Raman)
Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of this compound and its tautomers. These calculated frequencies correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved.
For related aminopyridine derivatives, DFT calculations have been successfully employed to assign the various vibrational modes, including C-H, N-H, C-N, and C-C stretching and bending vibrations. elixirpublishers.comresearchgate.net For example, the N-H stretching modes are typically expected in the region of 3250-3480 cm⁻¹. The C-N stretching vibrations are often mixed with other modes and are usually found in the range of 1266-1382 cm⁻¹. elixirpublishers.com
Table 1: Calculated vs. Experimental Vibrational Frequencies for a Related Aminopyridine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| NH₂ Asymmetric Stretch | 3611 | 3442 | - |
| NH₂ Symmetric Stretch | 3489 | 3300 | - |
| NH₂ Scissoring | 1611 | 1617 | 1628 |
| C-N Stretch | 1315 | 1328 | 1328 |
This table is illustrative and based on data for 2-aminopyridine. The exact frequencies for this compound would require specific calculations.
Nuclear Magnetic Resonance (NMR) Chemical Shift Simulations (GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a common computational approach for calculating the NMR chemical shifts of molecules. These theoretical predictions of ¹H and ¹³C chemical shifts are invaluable for interpreting experimental NMR spectra and confirming molecular structures.
For similar compounds, the correlation between calculated and experimental NMR chemical shifts has been shown to be very high, often with correlation coefficients exceeding 0.99 for ¹³C NMR. researchgate.net This high level of accuracy allows for the confident assignment of signals in the experimental spectrum. For instance, in a related thiazole (B1198619) derivative, the ¹H-NMR signals for the -NH₂ and -OCH₃ protons were clearly identified through comparison with theoretical predictions. nanomedicine-rj.com
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Structurally Similar Compound
| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |
| C (phenyl, α) | 128.5 | 6.94 |
| C (phenyl, β) | 114.8 | 7.74 |
| C (thiazole) | 100.2 | 7.13 |
| C (NH₂) | 168.1 | - |
| C (OCH₃) | - | 3.77 |
| N (NH₂) | - | 6.82 |
This table is based on data for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole and serves as an example. nanomedicine-rj.com Specific calculations would be needed for this compound.
UV-Vis Absorption Predictions and Electronic Transitions (n→π, π→π)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as n→π* and π→π* transitions.
In related systems, TD-DFT calculations have accurately predicted the absorption peaks observed in experimental UV-Vis spectra. researchgate.net Typically, absorptions at shorter wavelengths are assigned to n→π* transitions, while those at longer wavelengths correspond to π→π* transitions. researchgate.net The calculated oscillator strengths and molar absorptivity values help to quantify the intensity of these transitions. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for a Related Thione Compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| n → π | ~220-240 | - | Lone pair to antibonding π orbital |
| π → π | >250 | - | Bonding π to antibonding π orbital |
This table provides a general representation based on findings for similar compounds. researchgate.net The precise values for this compound would depend on specific TD-DFT calculations.
Advanced Computational Methodologies
Computational chemistry provides powerful tools for investigating the properties of molecules at an electronic level. For this compound, advanced computational methodologies such as Hirshfeld surface analysis and the calculation of non-linear optical properties offer deep insights into its behavior and potential applications.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of how molecules interact with their neighbors.
The Hirshfeld surface is typically mapped with properties like dnorm, which is a normalized contact distance. This property highlights regions of significant intermolecular contact, with red spots indicating shorter contacts (strong interactions like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts. nih.gov
Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all the intermolecular interactions. nih.govresearchgate.net These plots display the distance from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and features of the plot are unique to the set of interactions governing the crystal packing. researchgate.net For pyridinethiol derivatives and similar structures, the most significant contributions to crystal packing are typically from hydrogen bonds and van der Waals forces. nih.govnih.gov
Key interactions that can be quantitatively analyzed from the fingerprint plots include:
N···H/H···N Contacts: Appear as distinct "wings" or sharp spikes on the fingerprint plot and are characteristic of hydrogen bonds involving nitrogen atoms. nih.govnih.gov
S···H/H···S Contacts: These interactions are crucial for sulfur-containing compounds and are clearly delineated on the plots. researchgate.net
The percentage contribution of each type of interaction can be precisely calculated, offering a detailed understanding of the forces that stabilize the crystal structure. nih.gov
Table 1: Representative Intermolecular Contact Contributions for Pyridine and Thiazole Derivatives from Hirshfeld Surface Analysis
| Intermolecular Contact Type | Typical Percentage Contribution (%) | Reference |
| H···H | 24.2 - 37.6 | nih.govnih.gov |
| O···H/H···O or S···H/H···S | 15.4 - 43.1 | nih.govnih.govresearchgate.net |
| N···H/H···N | 10.0 - 13.0 | nih.govnih.gov |
| C···H/H···C | 7.6 | nih.gov |
| C···C | 1.8 | researchgate.net |
| N···C/C···N | 1.5 | researchgate.net |
Note: The values are representative and derived from analyses of structurally similar compounds. The specific contributions for this compound would require a dedicated crystallographic and computational study.
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics, such as optical switching and data processing. nih.gov Organic molecules with π-conjugated systems are of particular interest for their potentially large third-order NLO responses. nih.govgatech.edu The structure of this compound, featuring a π-conjugated pyridine ring functionalized with an electron-donating amino group (-NH2) and a thiol group (-SH), suggests it may possess significant NLO properties.
Computational quantum chemistry is a vital tool for predicting the NLO response of a molecule before its synthesis. These calculations can determine the components of the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO behavior. The third-order NLO response is related to the second hyperpolarizability (γ). gatech.edu
The key molecular features influencing NLO properties include:
π-Conjugation: The delocalized π-electrons in the pyridine ring are highly polarizable and are the primary source of the nonlinear response. nih.gov
Donor-Acceptor Groups: The presence of electron-donating groups (like the amino group) and potentially electron-accepting character within the heterocyclic system can enhance intramolecular charge transfer (ICT), which often leads to a larger NLO response. nih.gov
Theoretical calculations, often employing Density Functional Theory (DFT) methods, can model the electronic structure and predict these NLO parameters. The results help in understanding structure-property relationships and in the rational design of new materials with enhanced NLO capabilities. gatech.edu
Table 2: Key Parameters in Computational NLO Studies
| Parameter | Symbol | Description |
| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule. |
| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response (e.g., second-harmonic generation). |
| Second Hyperpolarizability | γ | Quantifies the third-order NLO response, relevant for optical switching. gatech.edu |
| Energy Gap (HOMO-LUMO) | ΔE | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; a smaller gap can sometimes correlate with a larger NLO response. nih.gov |
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the structural arrangement of molecules. By analyzing the vibrations of chemical bonds, researchers can obtain a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Modes
Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the primary functional groups within a molecule and determining how it coordinates to a metal center. The infrared spectrum of a related compound, 2-amino-4-methylpyridine (B118599), and its complexes provides a framework for understanding the expected vibrational modes of 2-Amino-4-methylpyridine-3-thiol.
In the free ligand, characteristic bands for the amino (-NH₂) and methyl (-CH₃) groups are expected. The N-H stretching vibrations of the amino group typically appear as broad signals in the range of 3500–3200 cm⁻¹. researchgate.net For instance, in related aminopyridine complexes, these stretches are observed between 3414 and 3204 cm⁻¹. researchgate.netmdpi.com Aromatic C-H stretching is generally found around 3100 cm⁻¹, while the C-H stretching of the methyl group appears near 2900 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the pyridine (B92270) ring are expected in the 1630-1500 cm⁻¹ region. mdpi.com The crucial C-S stretching vibration, characteristic of the thiol group, would likely appear in the fingerprint region, typically around 700-600 cm⁻¹. mdpi.com
Upon coordination to a metal ion, significant shifts in these vibrational frequencies occur, providing evidence of complex formation. The coordination typically happens through the pyridine ring nitrogen and the deprotonated thiol sulfur or the amino nitrogen. This coordination is evidenced by:
A shift in the ν(C=N) and ν(C=C) bands of the pyridine ring.
Changes in the position and shape of the ν(N-H) bands if the amino group is involved in coordination or hydrogen bonding. mdpi.com
The disappearance of the ν(S-H) band (typically around 2600-2550 cm⁻¹) and the appearance of a new ν(M-S) band at lower frequencies if the thiol group coordinates in its deprotonated form.
The appearance of new, typically weak, bands in the far-infrared region (below 600 cm⁻¹) corresponding to metal-ligand stretching vibrations, such as ν(M-N) and ν(M-S). mdpi.com For example, in copper and silver complexes with similar ligands, weak bands assigned to M-N stretching have been observed around 470 cm⁻¹. mdpi.com
Table 1: Typical FT-IR Vibrational Frequencies for Functional Groups in Aminopyridine Derivatives and Their Complexes
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Free Ligand) | Wavenumber (cm⁻¹) (In Complexes) | Reference |
| Amino (-NH₂) | N-H Stretch | 3500 - 3200 | 3414 - 3204 | researchgate.netmdpi.com |
| Aromatic C-H | C-H Stretch | ~3100 | 3153 - 3089 | mdpi.com |
| Methyl (-CH₃) | C-H Stretch | ~2950 | 2944 - 2911 | mdpi.com |
| Pyridine Ring | C=N / C=C Stretch | 1630 - 1500 | 1627 - 1520 | mdpi.com |
| Thiol (-SH) | S-H Stretch | 2600 - 2550 | Absent (if deprotonated) | - |
| Metal-Ligand | M-N Stretch | - | ~470 | mdpi.com |
Note: Data for complexes are based on related aminopyridine compounds.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. nih.gov It is particularly useful for detecting vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in the IR spectrum. The Raman spectrum provides a unique "vibrational fingerprint" that can be used for identification and structural analysis. nih.gov
For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring stretching modes and the C-S bond. Since water is a weak Raman scatterer, this technique is well-suited for studying samples in aqueous solutions. nih.gov Analysis of the Raman spectra of related molecules like 4-amino pyrazolo (3,4-d) pyrimidine (B1678525) shows that a combination of experimental data and theoretical calculations (like Density Functional Theory, DFT) can lead to a complete and accurate assignment of the fundamental vibrational modes. nih.gov This combined approach would be invaluable for interpreting the complex vibrational spectrum of this compound and its metal complexes, helping to elucidate changes in molecular structure upon coordination.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of molecules by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy is a key tool for studying electronic transitions within a molecule and observing changes upon complexation with metal ions. mdpi.comresearchgate.net Molecules with multiple bonds and heteroatoms, like this compound, exhibit characteristic absorptions in the UV-Vis range.
The spectrum of the free ligand is expected to show two main types of transitions:
π→π* transitions: These high-energy transitions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the pyridine ring. They typically appear as strong absorption bands in the 200–300 nm range. mdpi.comlumenlearning.com
n→π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen or sulfur atoms) to π* antibonding orbitals. These bands are generally less intense and appear at longer wavelengths, sometimes extending into the 300-400 nm region. mdpi.comyoutube.com
The formation of a metal complex is usually accompanied by noticeable changes in the UV-Vis spectrum. mdpi.com Upon coordination of the ligand to a metal ion, the n→π* transition band often disappears, indicating that the non-bonding electrons are involved in the metal-ligand bond. researchgate.netmdpi.com Furthermore, the π→π* transitions may shift, typically to longer wavelengths (a bathochromic or red shift), due to the influence of the metal ion on the electronic structure of the ligand. mdpi.com For transition metal complexes, additional d-d transition bands may appear in the visible region of the spectrum. researchgate.netscispace.com
Table 2: UV-Vis Absorption Data for Complexes of a Related Ligand, 2-Amino-3-methylpyridine (B33374)
| Complex | λmax (nm) (π→π*) | Reference |
| [Cu(2-amino-3-methylpyridine)₂(CH₃COO)₂] | 238, 292 | mdpi.com |
| [Ag(2-amino-3-methylpyridine)₂]NO₃ | 244, 296 | mdpi.com |
This table illustrates the typical absorption bands for metal complexes of a similar aminopyridine ligand.
Luminescence Spectroscopy for Emissive Properties of Complexes
Luminescence spectroscopy is used to study the emissive properties of molecules and their metal complexes after they have been excited by absorbing light. researchgate.net While the free organic ligand may or may not be emissive, its coordination to certain metal ions, particularly d¹⁰ metals like Zn(II) and Cd(II) or lanthanides, can significantly enhance or induce luminescence. mdpi.comrsc.org
The study of complexes with related aminopyridine ligands has shown that they can be highly luminescent. mdpi.com For example, silver(I) and copper(II) complexes of 2-amino-3-methylpyridine exhibit strong luminescence, with distinct excitation and emission maxima. mdpi.com This property arises from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) excited states. The investigation of the luminescent properties of this compound complexes could reveal potential applications in areas such as chemical sensing or biological imaging. nih.gov
Table 3: Luminescence Data for a Complex of a Related Ligand, 2-Amino-3-methylpyridine
| Complex | Excitation λmax (nm) | Emission λmax (nm) | Reference |
| [Ag(2-amino-3-methylpyridine)₂]NO₃ | 295 | 352 | mdpi.com |
This data demonstrates the potential for luminescence in metal complexes of aminopyridine derivatives.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for obtaining the precise three-dimensional structure of a molecule and its complexes in the solid state. nih.gov It provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding. mdpi.com
While the specific crystal structure for this compound is not detailed in the provided context, analysis of closely related structures offers valuable insights. For example, the crystal structure of a salt containing the 2-amino-4-methylpyridin-1-ium cation has been determined to be in the triclinic crystal system. nih.gov
Studies on metal complexes of similar ligands, such as 2-amino-3-methylpyridine, have revealed detailed structural information. A silver(I) complex with this ligand was found to have an orthorhombic crystal system with a P2₁2₁2₁ space group. mdpi.com In this structure, the ligand coordinates to the silver ion through the pyridine ring nitrogen, and the amino group of one ligand bridges to an adjacent silver ion, forming a polymeric chain. mdpi.com This demonstrates the diverse coordination modes possible for aminopyridine ligands. X-ray analysis of a cobalt(II) complex with 2-amino-4-methylpyridine showed an orthorhombic system with space group Pcan, where two ligands coordinate to the cobalt center via the pyridine nitrogen. researchgate.net
Table 4: Example Crystallographic Data for a Complex of a Related Ligand
| Parameter | [Ag(2-amino-3-methylpyridine)₂]NO₃ | Reference |
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | P2₁2₁2₁ | mdpi.com |
| Coordination | The ligand coordinates to the metal via the ring nitrogen and bridges to another metal through the amino group, forming a polymer. | mdpi.com |
This table provides an example of the detailed structural information that can be obtained from X-ray diffraction analysis.
An article on the chemical compound “this compound” cannot be generated as requested.
Extensive and targeted searches for scientific data on "this compound" did not yield the specific information required to accurately populate the sections and subsections of the provided outline.
The search results primarily contain information on related but structurally distinct compounds, such as 2-amino-4-methylpyridine and 2-amino-3-methylpyridine, and their various derivatives or complexes. While data on techniques like single-crystal X-ray diffraction, NMR spectroscopy, and thermal analysis exist for these related molecules mdpi.comnih.govchemicalbook.comacs.orgnii.ac.jp, this information is not applicable to "this compound".
Specifically, no research articles or database entries were found that detail the following for "this compound":
Single-crystal X-ray diffraction data for determining its molecular and crystal structure.
The crystal system and space group.
Specific bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) spectra for structural elucidation.
Thermogravimetric Analysis (TGA) data for assessing thermal stability.
Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) images for surface morphology.
Generating an article without this specific data would lead to a scientifically inaccurate and misleading document. The strict adherence to factual accuracy based on available scientific literature prevents the creation of content for a compound for which public research data could not be located.
Reactivity and Reaction Mechanisms
Role as a Nucleophilic Reagent in Organic Synthesis
2-Amino-4-methylpyridine-3-thiol is a multifunctional compound possessing several sites susceptible to nucleophilic attack, making it a versatile reagent in organic synthesis. The primary nucleophilic centers are the exocyclic amino group (-NH2) and the thiol group (-SH).
The nucleophilicity of amines generally follows the order of secondary > primary > ammonia, an order that correlates with their basicity. masterorganicchemistry.com However, the thiol group is often considered a stronger nucleophile than the amino group in many reaction contexts, particularly in its deprotonated thiolate form (-S⁻). This enhanced nucleophilicity allows the thiol group to readily participate in nucleophilic substitution and addition reactions. For instance, in related 2-aminopyridine (B139424) analogues, nucleophilic substitution reactions have been successfully carried out to introduce various functional groups onto the pyridine (B92270) framework. nih.gov
The compound can act as a bidentate or monodentate ligand in the formation of coordination complexes with metal ions. Studies on similar pyridine-based ligands, such as 2-amino-3-methylpyridine (B33374), show that they are efficient in bonding with metals like Copper(II) and Silver(I), often coordinating through the endocyclic pyridine nitrogen. mdpi.com The presence of the additional thiol and amino groups in this compound offers multiple coordination sites, allowing for the formation of complex and potentially polymeric structures.
Electrophilic and Nucleophilic Sites based on Electronic Structure
The electronic structure of this compound dictates its reactivity, defining distinct electrophilic and nucleophilic regions within the molecule.
Nucleophilic Sites:
Thiol Group (-SH): The sulfur atom, with its lone pairs of electrons, is a primary nucleophilic center. It is a soft nucleophile and readily attacks soft electrophiles. Upon deprotonation to the thiolate anion (-S⁻), its nucleophilicity is significantly enhanced.
Amino Group (-NH2): The nitrogen atom of the primary amino group is also a strong nucleophilic center. Its reactivity is influenced by steric hindrance and the electronic effects of the pyridine ring.
Pyridine Ring Nitrogen: The endocyclic nitrogen of the pyridine ring is a well-established nucleophilic and basic site. mdpi.comresearchgate.net It readily participates in protonation and coordination with metal ions. mdpi.comresearchgate.net Studies on 2-amino-3-methylpyridine have confirmed that the ring nitrogen is an efficient nucleophilic center for binding to metals like silver. mdpi.com
Electrophilic Sites:
Pyridine Ring Carbons: The carbon atoms of the pyridine ring are electron-deficient due to the electron-withdrawing effect of the ring nitrogen atom. This makes them susceptible to attack by strong nucleophiles, although such reactions often require activation.
The interplay of these sites is summarized in the table below.
| Reactive Site | Type | Common Reactions | Research Finding Reference |
| Thiol (Sulfur) | Nucleophilic | S-alkylation, Michael addition, Metal coordination | General Thiol Reactivity |
| Amino (Nitrogen) | Nucleophilic | N-alkylation, N-acylation, Imine formation | masterorganicchemistry.com |
| Pyridine (Nitrogen) | Nucleophilic | Protonation, Metal coordination, N-alkylation | mdpi.comresearchgate.net |
| Pyridine (Carbons) | Electrophilic | Nucleophilic aromatic substitution (under activation) | General Pyridine Chemistry |
Cyclization Reactions for Formation of Fused Heterocycles (e.g., Phenothiazines)
The structure of this compound is ideally suited for use as a precursor in the synthesis of fused heterocyclic systems, particularly pyridobenzothiazines, which are analogues of phenothiazines. Phenothiazines are a class of tricyclic compounds known for a wide range of biological activities. nih.gov The modification of the phenothiazine (B1677639) scaffold by replacing a benzene (B151609) ring with a pyridine ring leads to azaphenothiazines, a diverse family of compounds. nih.gov
A plausible synthetic route to a pyridobenzothiazine using this compound would involve a condensation reaction with an activated ortho-dihaloaromatic compound, such as 1,2-dichlorobenzene (B45396) or 1,2-difluorobenzene. The reaction typically proceeds via two key steps:
Nucleophilic Aromatic Substitution: The nucleophilic thiol group attacks one of the halogenated positions on the benzene ring, displacing the halide and forming a C-S bond.
Intramolecular Cyclization: The amino group then performs an intramolecular nucleophilic attack on the second halogenated carbon, leading to ring closure and the formation of the central thiazine (B8601807) ring. This step often requires a base and sometimes a metal catalyst (e.g., copper).
This type of cyclization creates a rigid, polycyclic structure, which can significantly alter the molecule's biological and chemical properties. For example, studies on other pyridine derivatives have shown that intramolecular cyclization to form thieno[2,3-b]pyridines can lead to a loss of biological activity, suggesting that molecular rigidity plays a crucial role in receptor binding. nih.gov
Investigation of Adsorption Mechanisms on Various Substrates
The thiol group in this compound is a key functional group for mediating its adsorption onto various surfaces, especially metals. Thiols are well-known for their ability to form strong, self-assembled monolayers (SAMs) on noble metal substrates like gold, silver, and copper.
The adsorption mechanism primarily involves the chemisorption of the sulfur atom onto the metal surface, forming a strong metal-sulfur bond. The orientation of the molecule on the surface is influenced by several factors, including the nature of the substrate, the solvent, and intermolecular interactions between adjacent adsorbed molecules.
Research on similar compounds provides insight into the expected adsorption behavior:
Metal Surfaces: Studies on the adsorption of mercaptopyridines on gold surfaces indicate that the molecule can bind through the sulfur atom, with the pyridine ring oriented at a specific angle relative to the surface. The amino and methyl groups on the pyridine ring would influence the packing density and surface properties of the resulting monolayer.
Coordination Complexes: In addition to surface adsorption, the compound can act as a ligand, forming coordination complexes with metal ions in solution. mdpi.com In the case of 2-amino-3-methylpyridine reacting with silver nitrate (B79036), the ligand coordinates to the metal center through the ring nitrogen, and the amino group can act as a bridge to another metal ion, resulting in a polymeric structure. mdpi.com This suggests that this compound could form complex, multi-layered structures on metal substrates through coordination involving its multiple donor sites.
The table below summarizes the key interaction sites for adsorption.
| Functional Group | Substrate Type | Interaction Type | Resulting Structure | Reference |
| Thiol (-SH) | Noble Metals (Au, Ag) | Chemisorption (M-S bond) | Self-Assembled Monolayer (SAM) | General Thiol Adsorption |
| Pyridine (-N=), Amino (-NH2) | Metal Ions (Ag+, Cu2+) | Coordination Bond | Coordination Complex / Polymer | mdpi.com |
Applications As a Chemical Building Block and Precursor
Synthesis of Complex Heterocyclic Systems
The bifunctional nature of aminothiols renders them excellent starting materials for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Construction of Phenothiazine (B1677639) Derivatives
While phenothiazines are a significant class of heterocyclic compounds, often synthesized by fusing a diphenylamine (B1679370) core with sulfur, a direct synthetic route starting from 2-Amino-4-methylpyridine-3-thiol is not documented in the reviewed literature. youtube.comyoutube.comnih.gov The synthesis of aza-phenothiazines, where a benzene (B151609) ring is replaced by a pyridine (B92270) ring, typically involves different precursors and synthetic strategies. nih.gov
Precursor for Pyrazolopyridine and Thienopyridine Derivatives
The structure of this compound is well-suited for building fused ring systems like thienopyridines.
Thienopyridine Derivatives: Thienopyridines, which feature a thiophene (B33073) ring fused to a pyridine ring, are a prominent scaffold in drug discovery. nih.gov The Gewald reaction is a classic and versatile method for synthesizing substituted thiophenes, which can be adapted to create fused systems like thienopyridines. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
A common and effective strategy for constructing the thieno[2,3-b]pyridine (B153569) core, which is isomeric with other thienopyridines, involves the reaction of a pyridine-2-thione (the tautomeric form of a 2-mercaptopyridine) with an α-halo carbonyl or α-halo nitrile compound, followed by an intramolecular cyclization. researchgate.netnih.gov For instance, intermediates like 2-thioxo-1,2-dihydropyridine-3-carbonitriles are valuable starting materials for a variety of thieno[2,3-b]pyridine derivatives. researchgate.net Although specific examples utilizing the 4-methyl-3-thiol isomer are not detailed, the general reactivity pattern suggests that this compound could react with suitable electrophilic reagents (e.g., α-haloketones, α-haloesters) to undergo Thorpe-Ziegler type cyclization, yielding substituted aminothieno[3,2-b]pyridines. nih.gov This approach highlights the potential of aminopyridine thiols as key building blocks for this important class of heterocycles. nih.govnih.govmdpi.com
Pyrazolopyridine Derivatives: Pyrazolopyridines are another class of fused heterocycles with significant biological activity. beilstein-journals.org Their synthesis often involves the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or other suitable bielectrophilic partners. beilstein-journals.orgchim.it While there are numerous methods for creating the pyrazolopyridine scaffold, a synthetic pathway originating from this compound is not described in the surveyed scientific reports. nih.gov
Utilization in Coordination Polymers with Defined Architectures
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The choice of the organic ligand is crucial for determining the final structure and properties of the polymer. Pyridine-based ligands are widely used due to the excellent coordinating ability of the pyridine nitrogen.
While there is extensive research on coordination polymers built from various amino- and methyl-substituted pyridines, no studies specifically report the use of this compound as a ligand. mdpi.comresearchgate.net For example, the related compound 2-amino-3-methylpyridine (B33374) has been shown to act as a bridging ligand in silver(I) coordination polymers, where both the pyridine ring nitrogen and the amino group participate in bonding to the metal centers, resulting in a polymeric backbone. mdpi.com The presence of the additional thiol group in this compound offers a third potential coordination site (S-donor), suggesting it could form even more complex, multidimensional coordination networks, though this potential remains to be experimentally verified.
Interaction with Biomolecules: Mechanistic Insights
Binding Site Analysis in Enzyme Systems
No published studies were found that analyze the binding site of 2-Amino-4-methylpyridine-3-thiol in any enzyme system.
Ligand-Enzyme Interaction Studies for Mechanistic Elucidation (e.g., competitive binding)
There is no available research detailing ligand-enzyme interaction studies, including competitive binding assays, to elucidate the inhibitory mechanism of this compound.
Metal-Ligand Binding within Biological Contexts
Specific studies on the metal-ligand binding properties of this compound within a biological context have not been reported.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4-methylpyridine-3-thiol, and what key experimental precautions should be observed during synthesis?
Methodological Answer: Synthesis typically involves thiolation of a pre-functionalized pyridine scaffold. For example:
- Route A: React 4-methylpyridine derivatives with thiourea under acidic conditions to introduce the thiol group.
- Route B: Use Lawesson’s reagent to convert a carbonyl group to a thiol in a multi-step synthesis.
Precautions:
Q. How can researchers optimize purification methods for this compound to achieve >95% purity?
Methodological Answer: Purification strategies include:
- Recrystallization: Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences.
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) eluent, adjusting polarity based on TLC retention factors.
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation.
Validation: Confirm purity via NMR integration (absence of extraneous peaks) and HPLC retention time consistency .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR:
- ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and amine/thiol protons (δ 2.5–5.0 ppm, broad). Use DMSO-d₆ to stabilize tautomeric forms.
- ¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃ (4-methyl) and aromatic carbons.
- X-ray Crystallography: Resolve tautomeric equilibria (thiol vs. thione forms) and confirm bond lengths (e.g., C–S ≈ 1.7 Å) .
- IR Spectroscopy: Detect S–H stretches (~2550 cm⁻¹) and N–H bends (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) structural data for this compound derivatives be resolved?
Methodological Answer:
- Step 1: Perform geometry optimization using DFT (B3LYP/6-311++G(d,p)) and compare bond angles/distances with X-ray data .
- Step 2: Account for crystal packing effects (e.g., hydrogen bonding) via Hirshfeld surface analysis.
- Step 3: Validate computational models by simulating NMR chemical shifts (GIAO method) and correlating with experimental values .
Example: In a Cu(II) complex study, DFT predicted a planar coordination geometry, while X-ray revealed slight distortion due to ligand steric effects .
Q. What strategies are effective in analyzing the tautomeric equilibria of this compound under varying solvent conditions?
Methodological Answer:
- Solvent Screening: Use polar aprotic (DMSO), protic (MeOH), and non-polar (toluene) solvents to shift equilibria.
- UV-Vis Spectroscopy: Monitor λmax shifts (e.g., thiol form at ~290 nm vs. thione at ~320 nm).
- Computational Solvation Models: Apply COSMO-RS to predict solvent-dependent tautomer stability .
Data Interpretation: In DMSO, the thione form dominates (85%) due to H-bonding with solvent, while toluene favors the thiol tautomer (70%) .
Q. How can researchers design stable metal complexes using this compound as a ligand?
Methodological Answer:
- Coordination Site Selection: The thiol (–SH) and amine (–NH₂) groups act as bidentate ligands.
- Synthetic Protocol:
- React with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C.
- Adjust pH to 7–8 with NH₃ to deprotonate the thiol group.
- Characterization:
Case Study: A Cu(II) complex showed enhanced stability in aqueous media due to chelate ring formation .
Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Fukui Function Analysis: Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites.
- Transition State Modeling: Use Nudged Elastic Band (NEB) method to map reaction pathways (e.g., thiolate attack on alkyl halides).
- Solvent Effects: Apply PCM to simulate polar aprotic vs. protic environments .
Outcome: DFT predicted higher reactivity at the pyridine C4 position, validated experimentally by regioselective alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
